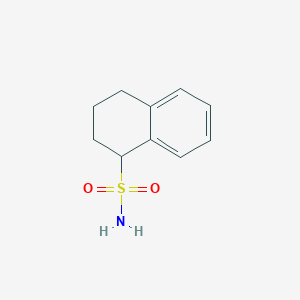1,2,3,4-Tetrahydronaphthalene-1-sulfonamide
CAS No.: 1247756-17-7
Cat. No.: VC8222518
Molecular Formula: C10H13NO2S
Molecular Weight: 211.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1247756-17-7 |
|---|---|
| Molecular Formula | C10H13NO2S |
| Molecular Weight | 211.28 g/mol |
| IUPAC Name | 1,2,3,4-tetrahydronaphthalene-1-sulfonamide |
| Standard InChI | InChI=1S/C10H13NO2S/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10H,3,5,7H2,(H2,11,12,13) |
| Standard InChI Key | SRYALXBZLHTHHG-UHFFFAOYSA-N |
| SMILES | C1CC(C2=CC=CC=C2C1)S(=O)(=O)N |
| Canonical SMILES | C1CC(C2=CC=CC=C2C1)S(=O)(=O)N |
Introduction
Chemical Identity and Structural Characteristics
1,2,3,4-Tetrahydronaphthalene-1-sulfonamide belongs to the sulfonamide class of organic compounds, characterized by a sulfonamide (-SO₂NH₂) group attached to the 1-position of a partially hydrogenated naphthalene core. The tetrahydronaphthalene (tetralin) moiety provides a rigid bicyclic framework that enhances metabolic stability compared to fully aromatic systems. Key structural features include:
-
Molecular formula: C₁₀H₁₃NO₂S
-
Molecular weight: 211.28 g/mol
-
IUPAC name: 1,2,3,4-Tetrahydronaphthalene-1-sulfonamide
-
GHS classification: Harmful if swallowed (H302), causes skin irritation (H315).
The compound’s three-dimensional conformation allows for selective interactions with enzymatic active sites, such as the hydrophobic pockets of DHPS and the zinc-containing catalytic domains of carbonic anhydrases .
Synthesis and Analytical Characterization
Synthetic Routes
The synthesis of 1,2,3,4-Tetrahydronaphthalene-1-sulfonamide typically involves a two-step process:
-
Preparation of the tetrahydronaphthalene core: Starting from naphthalene or its derivatives, catalytic hydrogenation under controlled conditions yields 1,2,3,4-tetrahydronaphthalene.
-
Sulfonylation: Reaction with sulfonyl chlorides (e.g., methanesulfonyl chloride) in the presence of a base (e.g., triethylamine) introduces the sulfonamide group. For example:
Yields are optimized by adjusting reaction temperature (40–60°C) and solvent polarity (e.g., dichloromethane or tetrahydrofuran) .
Analytical Validation
Structural confirmation relies on:
-
Nuclear Magnetic Resonance (NMR):
-
Mass Spectrometry: Molecular ion peak at m/z 211.28 (M⁺) with fragments at m/z 155 (loss of -SO₂NH₂) and m/z 91 (tetralin core).
Biological Activities and Mechanisms
Antibacterial Activity
The sulfonamide group enables inhibition of bacterial DHPS, a key enzyme in folate biosynthesis. By competing with para-aminobenzoic acid (pABA), the compound blocks dihydrofolate production, disrupting nucleotide synthesis and bacterial replication. Preliminary studies show efficacy against Gram-positive pathogens (e.g., Staphylococcus aureus) with minimum inhibitory concentrations (MICs) ranging from 8–32 µg/mL.
Carbonic Anhydrase Inhibition
Structural analogs, such as N-(1,2,3,4-tetrahydronaphthalene-2-yl)methanesulfonamide, exhibit inhibitory activity against human carbonic anhydrase II (hCA II) with a Kᵢ of 94 ± 7.6 µM . The sulfonamide’s deprotonated nitrogen coordinates to the active-site zinc ion, preventing CO₂ hydration :
This mechanism suggests potential applications in glaucoma and epilepsy treatment .
Future Directions and Research Gaps
-
Structure-Activity Relationships (SAR): Systematic modification of the sulfonamide substituents (e.g., aryl vs. alkyl groups) could optimize potency and selectivity .
-
In Vivo Pharmacokinetics: No data exist on bioavailability, metabolism, or toxicity in animal models.
-
Therapeutic Expansion: Exploration of antiviral or anti-inflammatory applications is warranted, given the sulfonamide’s broad target profile.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume